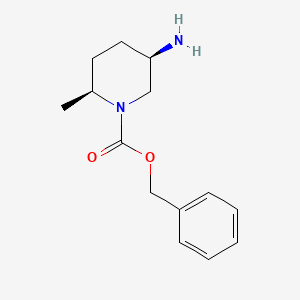

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

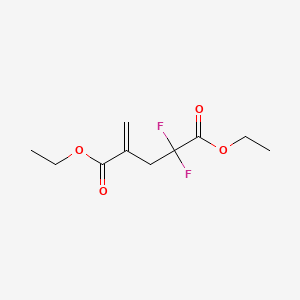

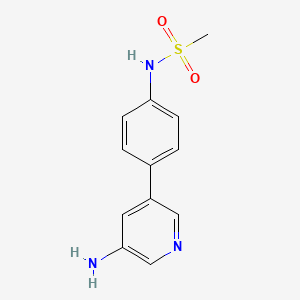

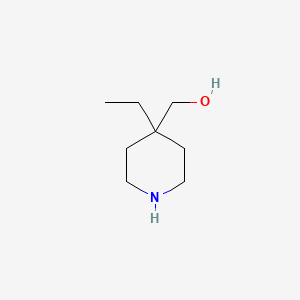

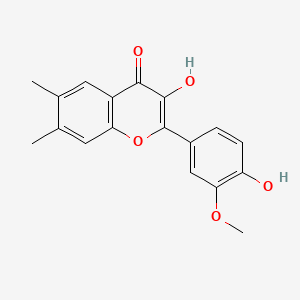

The molecular formula of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is C14H20N2O2 . The InChI Key is MWKAMUJIXBCKIH-WCQYABFASA-N . It belongs to the class of compounds known as piperidines, which are cyclic organic compounds composed of six carbon atoms and one nitrogen atom.Chemical Reactions Analysis

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate has been utilized in the synthesis of new heterocyclic compounds, which have shown potential anti-inflammatory properties. It has also been used as a precursor in the synthesis of specific amino acids. Furthermore, it’s a key intermediate in the synthesis of pharmaceuticals, such as the β-lactamase inhibitor avibactam.Scientific Research Applications

Asymmetric Synthesis of Stereiosomers

The stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, which share structural similarities with the compound , can be prepared using conjugate addition and cyclisation reactions. Such processes are vital in asymmetric synthesis, which is crucial for creating compounds with specific desired properties (Urones et al., 2004).

Synthesis of Aziridine-2-Carboxylates

Research shows that conjugate addition of benzylamine to specific substrates results in the formation of aziridine-2-carboxylates, demonstrating the utility of benzyl groups in synthesizing complex structures (De Saint-Fuscien & Dodd, 2000).

Preparation of Piperidinones

Piperidinones incorporating an amino acid moiety, similar in structure to benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, have been synthesized as potential SP antagonists (Burdzhiev & Stanoeva, 2010).

Bacterial Preparation of Enantiopure Aziridine-2-Carboxamides

The synthesis of enantiopure aziridine-2-carboxamides through bacterial processes showcases the potential for biological methods in synthesizing structurally complex and chirally pure compounds (Morán-Ramallal et al., 2007).

Synthesis of Piperidinylmethanol Derivatives

Research on the synthesis of novel chiral ligands based on piperidine derivatives for catalytic reactions indicates the significance of such structures in catalysis and asymmetric synthesis (Alvarez-Ibarra et al., 2010).

Synthesis of Benzyl Esters

The study on the synthesis of benzyl esters from carboxylic acids and sensitive functionalities highlights the versatility of benzyl compounds in organic synthesis (Tummatorn et al., 2007).

Electrophilic Benzylation of Amino Pyridine Rings

Benzylation reactions involving 2-aminopyridine rings demonstrate the reactivity of benzyl compounds in creating novel organic structures (Kowalski, 1991).

Mechanism of Action

While the specific mechanism of action for benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is not mentioned in the sources, it has been studied for its ability to act as an inhibitor of enzymes.

Safety and Hazards

properties

IUPAC Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAMUJIXBCKIH-WCQYABFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)